
N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide hydrochloride
Übersicht
Beschreibung
ICCB-19 hydrochloride is a chemical compound known for its role as an inhibitor of TRADD (TNFRSF1A associated via death domain). It binds to the N-terminal domain of TRADD, disrupting its interaction with both TRADD-C and TRAF2. This compound is also an indirect inhibitor of RIPK1 kinase activity, effectively inducing autophagy and the degradation of long-lived proteins .
Wissenschaftliche Forschungsanwendungen
ICCB-19 Hydrochlorid hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Forschungswerkzeug verwendet, um die Hemmung von TRADD und RIPK1-Kinaseaktivität zu untersuchen.
Biologie: Die Verbindung wird verwendet, um die Mechanismen der Autophagie und des Proteinabbaus zu untersuchen.
Medizin: ICCB-19 Hydrochlorid wird auf seine potenziellen therapeutischen Anwendungen bei Erkrankungen untersucht, die Autophagie und Apoptose betreffen.
Industrie: Es wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt.
5. Wirkmechanismus
ICCB-19 Hydrochlorid übt seine Wirkung aus, indem es an die N-terminale Domäne von TRADD bindet und so seine Interaktion mit TRADD-C und TRAF2 stört. Diese Störung führt zur Hemmung der RIPK1-Kinaseaktivität, was wiederum Autophagie und den Abbau langlebiger Proteine induziert. Die Verbindung fördert auch die K63-verknüpfte Ubiquitinierung von Beclin 1, vermittelt durch die E3-Ubiquitin-Ligasen cIAP1 und cIAP2 sowie den Adapter TRAF2 .
Wirkmechanismus
Target of Action
ICCB-19 hydrochloride, also known as N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide hydrochloride, primarily targets the TNFRSF1A Associated Via Death Domain (TRADD) . TRADD is a crucial adaptor protein involved in the regulation of cellular homeostasis and apoptosis .
Mode of Action
ICCB-19 hydrochloride interacts with its target, TRADD, by binding to the N-terminal TRAF2-binding domain of TRADD (TRADD-N) . This interaction disrupts TRADD’s binding to both TRADD-C and TRAF2 . As a result, ICCB-19 hydrochloride indirectly inhibits the activity of Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) .
Biochemical Pathways
The interaction of ICCB-19 hydrochloride with TRADD affects several biochemical pathways. It modulates cellular homeostasis by inhibiting TRAF2/cIAP1/2-mediated K63 ubiquitination of Beclin 1 . This modulation reduces autophagy, a critical process for maintaining cellular homeostasis .
Result of Action
ICCB-19 hydrochloride effectively induces autophagy and the degradation of long-lived proteins . It also acts as a cell penetrant apoptosis inhibitor, leading to the restoration of cellular homeostasis in cells with accumulated mutant tau, α-synuclein, or huntingtin .
Action Environment
The action, efficacy, and stability of ICCB-19 hydrochloride can be influenced by various environmental factors. For instance, the compound’s storage conditions can impact its stability and efficacy. ICCB-19 hydrochloride should be stored at 2-8°C in a desiccated environment
Vorbereitungsmethoden
The synthesis of ICCB-19 hydrochloride involves the following steps:
Starting Materials: The synthesis begins with N-cycloheptyl-2-[(4,5-dihydro-1H-imidazol-2-yl)thio]acetamide.
Reaction Conditions: The compound is reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production: Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
ICCB-19 Hydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen:
Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.
Reduktion: Reduktionsreaktionen können ICCB-19 Hydrochlorid in seine reduzierten Formen umwandeln.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen.
Hauptprodukte: Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.
Vergleich Mit ähnlichen Verbindungen
ICCB-19 Hydrochlorid ist einzigartig in seiner Fähigkeit, TRADD zu hemmen und indirekt die RIPK1-Kinaseaktivität zu hemmen. Ähnliche Verbindungen umfassen:
Bendamustinhydrochlorid: Ein Alkylierungsmittel, das mit DNA-Schäden in Verbindung gebracht wird.
Ro 90-7501: Ein Amyloid β42-Protofibrillar- und TPR-abhängiger PP5-Inhibitor.
Vandetanib: Ein potenter Inhibitor von VEGFR2, VEGFR3 und EGFR.
MARK4-Inhibitor 1: Hemmt die Proliferation von Krebszellen und induziert Apoptose.
Diese Verbindungen weisen einige Ähnlichkeiten in ihren Wirkmechanismen auf, unterscheiden sich aber in ihren spezifischen Zielmolekülen und Anwendungen.
Eigenschaften
IUPAC Name |
N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3OS.ClH/c16-11(9-17-12-13-7-8-14-12)15-10-5-3-1-2-4-6-10;/h10H,1-9H2,(H,13,14)(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZICOTBZKPHMMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CSC2=NCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803605-68-6 | |
| Record name | N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


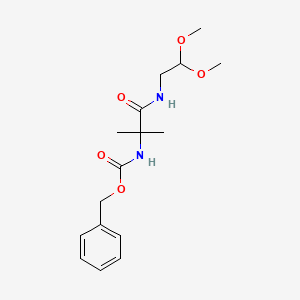
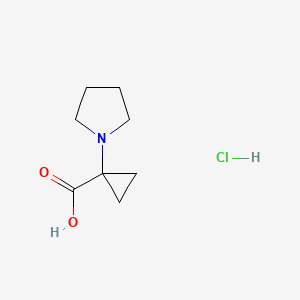

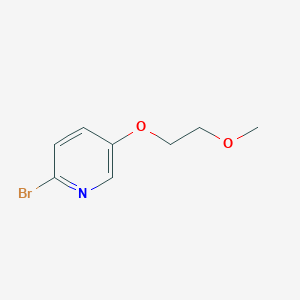


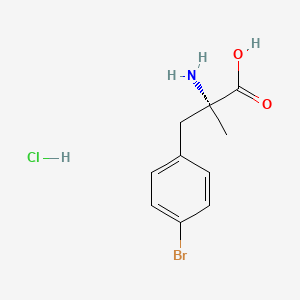

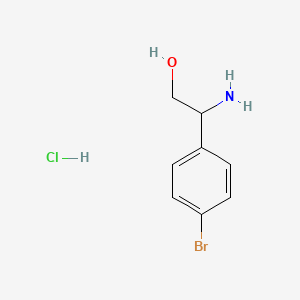


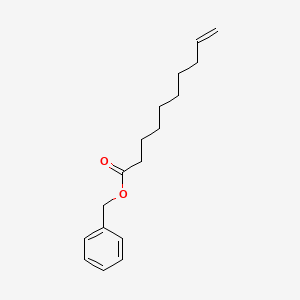
![1-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine](/img/structure/B1380989.png)

